molecular formula C11H19IN2 B576394 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide CAS No. 1202-17-1

4-(Dimethylamino)-N,N,N-trimethylanilinium iodide

Cat. No. B576394
CAS RN: 1202-17-1
M. Wt: 306.191
InChI Key: YPVPRNNPOAFODV-UHFFFAOYSA-M
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Description

“4-(Dimethylamino)-N,N,N-trimethylanilinium iodide” is an organic iodide salt and a pyridinium salt . It is a derivative of pyridine and is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .


Synthesis Analysis

The synthesis of similar compounds involves reactions such as Knoevenagel condensation followed by metathesization . A fluorescent ligand of membrane transporters of monoamines, 4-(dimethylamino)styryl-N-methylpyridinium iodide (ASP+), allows staining of living monoaminergic neurons .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed using single-crystal X-ray diffraction (SXRD) techniques . The molecular structure of the compound is also confirmed by the presence of various functional groups present in the material, as revealed by FT-IR and FT-Raman spectra .


Chemical Reactions Analysis

The compound is known to be a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides . In the case of esterification with acetic anhydrides, the mechanism involves three steps. First, DMAP and acetic anhydride react in a pre-equilibrium reaction to form an ion pair of acetate and the acetylpyridinium ion. In the second step, the alcohol adds to the acetylpyridinium, and elimination of pyridine forms an ester .


Physical And Chemical Properties Analysis

The compound is a white solid and is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . It has a role as a fluorochrome .

Safety And Hazards

The compound is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if swallowed or inhaled .

Future Directions

Chiral derivatives of DMAP can be used for stereoselective catalysis . The compound’s fluorescent property can be tuned by adjusting the pH of the solution . It can be photoexcited for internal twisting that forms intermolecular charge transfer state .

properties

IUPAC Name

[4-(dimethylamino)phenyl]-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N2.HI/c1-12(2)10-6-8-11(9-7-10)13(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPVPRNNPOAFODV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661267
Record name 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-N,N,N-trimethylanilinium iodide

CAS RN

1202-17-1
Record name 4-(Dimethylamino)-N,N,N-trimethylanilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N,N,N′,N′-Tetramethyl-benzene-1,4-diamine (200 mg, 1.22 mmol) was dissolved in dichloroethane (2 mL) and methyl iodide (173 mg, 1.22 mmol) was added dropwise. The reaction was refluxed for 1 hour, cooled to room temperature, the solid filtered out, washed with dichloromethane, dissolved in methanol and purified via flash column chromatography using a gradient of 0-8% MeOH:DCM to give 260 mg of grey solid (70% yield). 1H NMR (DMSO-d6): δ7.67 (d, J=9.3, 2H), 6.77 (d, J=9.3, 2H) 3.49 (s, 9H), 2.92 (s, 6H); MS (ESI, m/z): 179 (M+).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

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